molecular formula C8H16N2O B13097586 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

Cat. No.: B13097586
M. Wt: 156.23 g/mol
InChI Key: DCMYOZSLSZJFMS-UHFFFAOYSA-N
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Description

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridazine ring, with a hydroxyl group at the 6th position and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-1H-pyrazole with a suitable dicarbonyl compound in the presence of a base, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl group or other positions on the ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-one, while substitution reactions can introduce various functional groups at different positions on the ring.

Scientific Research Applications

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-methyl-2,3,5,6,7,8-hexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol

InChI

InChI=1S/C8H16N2O/c1-7-2-4-9-5-3-8(11)6-10(7)9/h7-8,11H,2-6H2,1H3

InChI Key

DCMYOZSLSZJFMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2N1CC(CC2)O

Origin of Product

United States

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